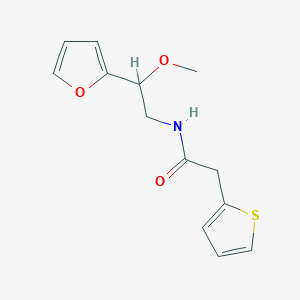

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide, also known as FMA-NT, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the amide class of organic molecules and has been shown to have a variety of biochemical and physiological effects.

Applications De Recherche Scientifique

Synthesis Techniques

The synthesis of N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide derivatives showcases advancements in organic synthesis techniques. Research demonstrates efficient synthesis methods for related compounds, highlighting their potential in creating complex organic molecules. For instance, one study details a DBU-mediated synthesis of N-(furan/thiophene/pyrrole-2-yl-(2-hydroxynaphthalen-1-yl)methyl)acetamide derivatives through a one-pot three-component synthesis method. This approach is noted for its good yields, environmental friendliness, straightforward protocol, short reaction times, and mild conditions (Raju, Maram, Anitha, & Sreenivasulu, 2022).

Reaction Mechanisms

Another aspect of research involves exploring the reaction mechanisms of these compounds. The aza-Piancatelli rearrangement is one such reaction where furan-2-yl(phenyl)methanol derivatives undergo transformation in the presence of catalysts like In(OTf)3, yielding 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. These findings are significant for the synthesis of heterocyclic compounds, offering insights into reaction selectivity and yields (Reddy et al., 2012).

Application in Drug Synthesis

One specific application in drug synthesis is highlighted in the synthesis and in vitro anti-tuberculosis activity of related compounds. The study presents a one-pot synthesis of derivatives with potential anti-tuberculosis activity, showcasing the application of these compounds in medicinal chemistry (Bai et al., 2011).

Material Science Applications

In the realm of materials science, research on conjugation-extended tetrathiafulvalene analogues involving central aromatic 5-membered heterocyclic linking groups, like thiophene and furan, underscores the potential of such compounds in electronic and optoelectronic devices. These studies investigate the electrochemical properties and stability of radical cations, contributing to the development of conductive materials (Takahashi, Nihira, Yoshifuji, & Tomitani, 1993).

Propriétés

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2-thiophen-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-16-12(11-5-2-6-17-11)9-14-13(15)8-10-4-3-7-18-10/h2-7,12H,8-9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICXHATRWLKNTAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CC1=CC=CS1)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(thiophen-2-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dichlorophenyl)-3-[(5-iodo-2-pyridinyl)amino]-2-propen-1-one](/img/structure/B2680747.png)

![3-[3-(Trifluoromethyl)diazirin-3-yl]propan-1-amine;hydrochloride](/img/structure/B2680750.png)

![Methyl 2-[[1-(difluoromethyl)-5-methylpyrazol-4-yl]amino]acetate](/img/structure/B2680757.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-methylpiperidin-1-yl)-2-oxoacetamide](/img/structure/B2680763.png)